(2,3-Dihydroxyphenyl)methanesulfonic acid
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Overview
Description
(2,3-Dihydroxyphenyl)methanesulfonic acid is an organic compound with the molecular formula C7H8O5S It is a derivative of phenol, where the phenyl ring is substituted with two hydroxyl groups at the 2 and 3 positions and a methanesulfonic acid group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydroxyphenyl)methanesulfonic acid typically involves the sulfonation of catechol (1,2-dihydroxybenzene) with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the methanesulfonic acid group at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale sulfonation reactions using methanesulfonic acid as the sulfonating agent. The reaction conditions, such as temperature, pressure, and concentration, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydroxyphenyl)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenylmethanesulfonic acid derivatives.
Scientific Research Applications
(2,3-Dihydroxyphenyl)methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2,3-Dihydroxyphenyl)methanesulfonic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar structure but lacks the methanesulfonic acid group.
Hydroquinone (1,4-Dihydroxybenzene): Different position of hydroxyl groups.
Methanesulfonic acid: Lacks the phenyl ring and hydroxyl groups.
Uniqueness
(2,3-Dihydroxyphenyl)methanesulfonic acid is unique due to the presence of both hydroxyl and methanesulfonic acid groups on the phenyl ring. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications.
Properties
CAS No. |
737697-17-5 |
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Molecular Formula |
C7H8O5S |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
(2,3-dihydroxyphenyl)methanesulfonic acid |
InChI |
InChI=1S/C7H8O5S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3,8-9H,4H2,(H,10,11,12) |
InChI Key |
JVPVKYJQQUEQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CS(=O)(=O)O |
Origin of Product |
United States |
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